Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a quinoxaline core linked to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine moiety and the thiophene ring. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
Scientific Research Applications
Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of a quinoxaline core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 2-[[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27N5O2S/c1-5-26-10-12-27(13-11-26)20-19(23-16-8-6-7-9-17(16)24-20)25-21-18(22(28)29-4)14(2)15(3)30-21/h6-9H,5,10-13H2,1-4H3,(H,23,25) |
InChI Key |
YTWRZWIYGUUBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OC |
Origin of Product |
United States |
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